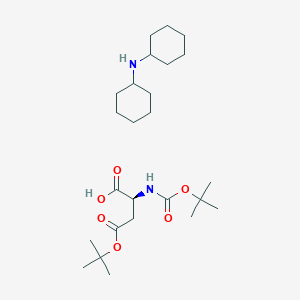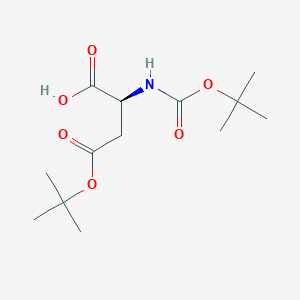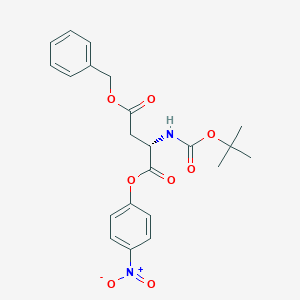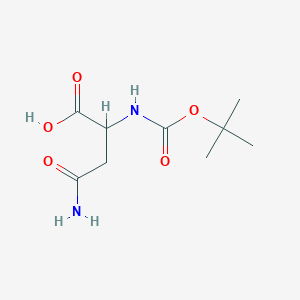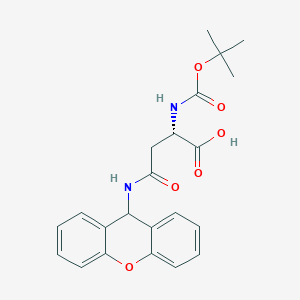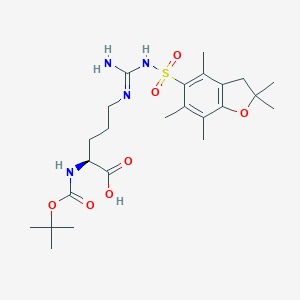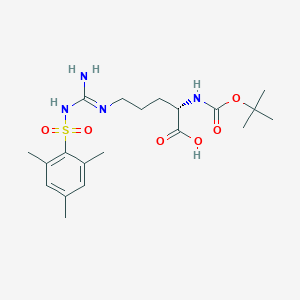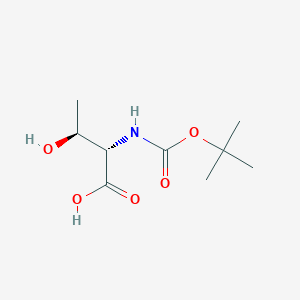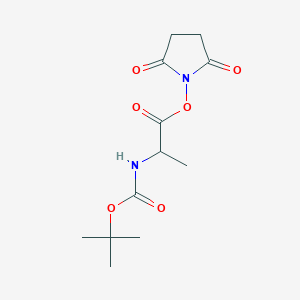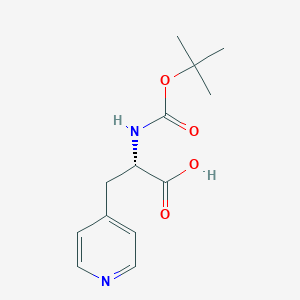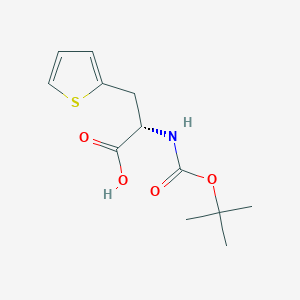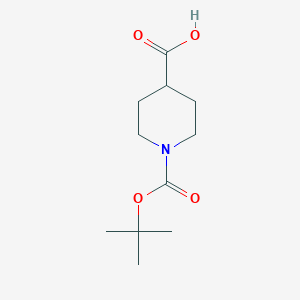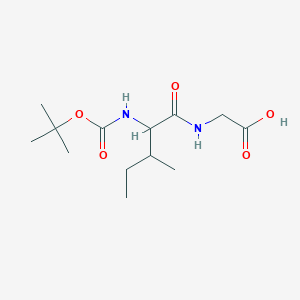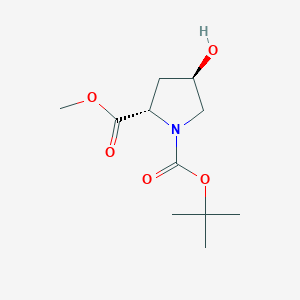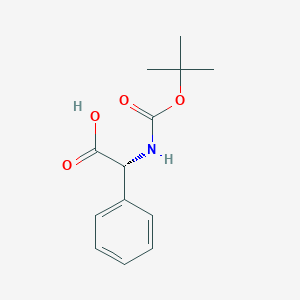
Boc-D-Phg-OH
Overview
Description
Boc-D-phenylglycine is a chemical compound with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol . It is a derivative of D-phenylglycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-D-phenylglycine can be synthesized through several methods. One common approach involves the protection of D-phenylglycine with a Boc group. This is typically achieved by reacting D-phenylglycine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of Boc-D-phenylglycine follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Boc-D-phenylglycine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing the free amino group to participate in further reactions.
Coupling Reactions: It is commonly used in peptide coupling reactions, where it reacts with other amino acids or peptides to form peptide bonds.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is often used to remove the Boc protecting group.
Coupling Reagents: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used in peptide coupling reactions.
Major Products Formed
The major products formed from reactions involving Boc-D-phenylglycine are peptides and peptide derivatives. The removal of the Boc group yields D-phenylglycine, which can then be incorporated into various peptide sequences .
Scientific Research Applications
Boc-D-phenylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and peptidomimetics.
Biology: It serves as a tool for studying protein-protein interactions and enzyme mechanisms.
Medicine: It is utilized in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The primary mechanism of action of Boc-D-phenylglycine involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-L-phenylglycine: Similar to Boc-D-phenylglycine but with the L-configuration.
Boc-D-α-phenylglycinol: A derivative with a hydroxyl group instead of a carboxyl group.
Uniqueness
Boc-D-phenylglycine is unique due to its D-configuration, which imparts different stereochemical properties compared to its L-counterpart. This makes it valuable in the synthesis of peptides with specific stereochemical requirements .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBFSNNENNQQIU-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373158 | |
| Record name | Boc-D-Phg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33125-05-2 | |
| Record name | (2R)-2-(tert-Butoxycarbonylamino)-2-phenylethanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033125052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boc-D-Phg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R)-2-(tert-Butoxycarbonylamino)-2-phenylethanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PFG3246TW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Boc-D-Phg-OH in the enantioselective synthesis described in the research paper?
A1: this compound, or (R)-tert-butyl (2-hydroxy-1-oxo-1-phenylpropan-2-yl)carbamate, acts as a co-catalyst alongside a quinine-derived primary amine (L7) in the enantioselective Michael/cyclodehydration reaction. While the exact mechanism is not fully elucidated in the paper, it is suggested that this compound, with its chiral center and hydrogen-bonding capabilities, likely contributes to the chiral environment of the reaction. This chiral environment allows for preferential formation of one enantiomer of the pyranopyrazole or pyranocoumarin product over the other.
Q2: How does the use of this compound impact the enantioselectivity of the reaction?
A2: The research paper demonstrates that the presence of this compound significantly enhances the enantioselectivity of the reaction. [] The authors report achieving excellent enantioselectivities (up to 93% enantiomeric excess) in some cases. This suggests that this compound plays a crucial role in creating a reaction environment that favors the formation of the desired enantiomer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


